molecular formula C3H7ClOS B2509606 Propane-2-sulfinyl Chloride CAS No. 34256-07-0

Propane-2-sulfinyl Chloride

Cat. No. B2509606
CAS RN: 34256-07-0
M. Wt: 126.6
InChI Key: OQATUBOUVJHZOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propane-2-sulfinyl Chloride, also known as 2-Propanesulfonyl chloride or Isopropylsulfonyl chloride, is a chemical compound with the molecular formula C3H7ClO2S . It has an average mass of 142.605 Da and a mono-isotopic mass of 141.985519 Da .


Molecular Structure Analysis

Propane-2-sulfinyl Chloride has a total of 12 bonds, including 5 non-H bonds, 1 multiple bond, 1 rotatable bond, and 1 double bond . Its molecular structure is characterized by freely rotating bonds, which contribute to its physical and chemical properties .


Chemical Reactions Analysis

While specific chemical reactions involving Propane-2-sulfinyl Chloride are not detailed in the sources, it’s known that sulfonyl chlorides are generally reactive and can participate in various types of chemical reactions .


Physical And Chemical Properties Analysis

Propane-2-sulfinyl Chloride has a density of 1.3±0.1 g/cm3, a boiling point of 181.4±0.0 °C at 760 mmHg, and a vapor pressure of 1.2±0.3 mmHg at 25°C . It has a molar refractivity of 29.6±0.4 cm3, and its polar surface area is 43 Å2 . The compound has a flash point of 86.1±0.0 °C .

Scientific Research Applications

Catalyst in Organic Synthesis

Propane-2-sulfinyl chloride, as a sulfinyl derivative, has been explored in the field of organic synthesis. For instance, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid, supported on silica gel, was introduced as a novel and green catalyst for the formylation of alcohols and amines with ethyl formate under neat conditions at room temperature (Ghorbani‐Choghamarani & Akbaripanah, 2012). This showcases the compound's utility in facilitating chemical reactions in a more environmentally friendly manner.

Synthesis of Nucleophilic Sulfoalkylation Reagents

In the pursuit of enhancing the hydrophilicity of polymers and proteins, electrophilic sulfoalkylation reagents, like 1,3-propanesultone, are commonly used. Propane-2-sulfinyl chloride, as a variant, has been involved in the synthesis of nucleophilic sulfoalkylation reagents. These reagents were prepared from the corresponding chloroalkylsulfonyl chlorides, demonstrating the compound's role in producing functional chemical reagents (Adamczyk, Chen & Mattingly, 2001).

Investigation in Polymer Science

Propane-2-sulfinyl chloride derivatives have found applications in polymer science as well. For example, Sulfobetaine 3-[N,N-dimethyl-N-(2-methacryloxylethyl)ammonio]-propane sulfonate was used to copolymerize with acrylamide to prepare salt-sensitive copolymers. These copolymers exhibited unique behavior in response to different salts, indicating their potential application in various fields such as water treatment and drug delivery systems (Ye, Song & Zheng, 2016).

Enantioselective Synthesis

Propane-2-sulfinyl chloride has also been used in the enantioselective synthesis of sulfinate esters. A novel synthetic route was developed to obtain enantiomerically enriched tert-butanesulfinate esters through catalytic enantioselective sulfinyl transfer. This process, involving the dynamic resolution of tert-butanesulfinyl chloride, represents a significant advancement in the field of asymmetric synthesis (Evans, Fierman, Miller & Ellman, 2004).

Amidification of Carboxylic Acids

An efficient method for the direct amidification of carboxylic acids via sulfinylamides preformed in situ by the reaction of pure amines with prop-2-ene-1-sulfinyl chloride was developed. This method is compatible with a wide range of acids and amines, highlighting the compound's versatility in organic synthesis (Bai, Zambroń & Vogel, 2014).

Mechanism of Action

Propane-2-sulfinyl Chloride can be used as a reactant to prepare 1-Isopropylsulfonyl-2-amine benzimidazole by reacting with 2-aminobenzimidazole via N-sulfonylation reaction in the presence of a base .

Safety and Hazards

Propane-2-sulfinyl Chloride is a combustible liquid that causes severe skin burns and eye damage . It may be corrosive to metals and may cause respiratory irritation . Safety measures include keeping away from heat, sparks, open flames, and hot surfaces, not breathing dust/fume/gas/mist/vapors/spray, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

propane-2-sulfinyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClOS/c1-3(2)6(4)5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQATUBOUVJHZOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propane-2-sulfinyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.